molecular formula C12H13N3O3 B5265560 1-(4-Ethoxyphenyl)-3-(1,2-oxazol-3-yl)urea

1-(4-Ethoxyphenyl)-3-(1,2-oxazol-3-yl)urea

Cat. No.: B5265560
M. Wt: 247.25 g/mol
InChI Key: GIHDMQMFIXBPEL-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(1,2-oxazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of both an ethoxyphenyl group and an oxazolyl group in its structure suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-(1,2-oxazol-3-yl)urea typically involves the reaction of 4-ethoxyaniline with an isocyanate derivative of 1,2-oxazole. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under mild conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

For industrial-scale production, the synthesis might involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-(1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated heterocyclic ring.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group might yield 4-hydroxyphenyl-3-(1,2-oxazol-3-yl)urea.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(1,2-oxazol-3-yl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the oxazole ring suggests potential interactions with nucleophilic sites in proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-3-(1,2-oxazol-3-yl)urea: Similar structure with a methoxy group instead of an ethoxy group.

    1-(4-Ethoxyphenyl)-3-(1,2-thiazol-3-yl)urea: Similar structure with a thiazole ring instead of an oxazole ring.

Uniqueness

1-(4-Ethoxyphenyl)-3-(1,2-oxazol-3-yl)urea is unique due to the combination of the ethoxyphenyl group and the oxazolyl group, which might confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-2-17-10-5-3-9(4-6-10)13-12(16)14-11-7-8-18-15-11/h3-8H,2H2,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHDMQMFIXBPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823443
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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